molecular formula C7H11NO3 B13328411 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B13328411
M. Wt: 157.17 g/mol
InChI Key: RTMKITWWTCEMNZ-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a fascinating compound with a unique structure. Let’s break it down:

This compound features a bicyclic framework, incorporating both an oxygen atom (2-oxa) and a nitrogen atom (5-azabicyclo) within a seven-membered ring. The carboxylate group adds further versatility.

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate involves several steps. One versatile approach starts with 4R-hydroxy-l-proline as a chiral starting material. By attaching an acetic acid moiety to the C-3 carbon of the core structure, we reveal the embedded framework of γ-amino butyric acid (GABA) .

Chemical Reactions Analysis

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are feasible.

    Substitution: Substitution reactions occur.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., NaN) are employed.

    Major Products: These reactions yield diverse products, including derivatives of the core structure.

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate finds applications across scientific domains:

    Chemistry: As a scaffold for designing novel compounds.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating potential therapeutic effects.

    Industry: Exploring its use in materials science and drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is unique due to its bridged morpholine structure, similar compounds include other bicyclic systems with functional groups. Further exploration can reveal additional analogs.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-8-7)11-4-7/h5,8H,2-4H2,1H3

InChI Key

RTMKITWWTCEMNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CN1)OC2

Origin of Product

United States

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